{1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-yl}methanol
Description
Historical Development of Organoboron Chemistry
Organoboron chemistry originated in 1862 with Edward Frankland’s synthesis of triethylborane via the reaction of diethyl zinc with ethyl borate. This landmark discovery established boron-carbon bonds as synthetically accessible, though progress remained slow due to the instability of early organoboranes. The field advanced significantly in the mid-20th century through Herbert C. Brown’s development of hydroboration-oxidation, which enabled anti-Markovnikov addition of boron-hydrogen bonds to alkenes. Brown’s work not only expanded the toolkit for alcohol synthesis but also laid the groundwork for boronate esters—air-stable derivatives of boronic acids critical to modern cross-coupling reactions.
The 1979 discovery of the Suzuki-Miyaura coupling by Akira Suzuki marked a paradigm shift, as boronic acids and esters became indispensable in forming carbon-carbon bonds for pharmaceuticals and materials. Contemporary applications of organoboron compounds span catalysis, polymer chemistry, and medicinal chemistry, with tetramethyl-dioxaborolane groups (as in the subject compound) offering enhanced stability compared to free boronic acids.
Pyrimidine and Piperidine Moieties in Contemporary Research
Pyrimidine, a six-membered heterocycle with two nitrogen atoms, is a cornerstone of nucleic acid chemistry and drug design. Recent studies highlight its role in antimicrobial, anticancer, and anti-inflammatory agents, with substitutions at the 2-, 4-, and 5-positions modulating bioactivity. For example, 5-fluorouracil (a pyrimidine analog) remains a first-line chemotherapeutic, while novel pyrimidine derivatives exhibit IC~50~ values as low as 0.0252 µM against Escherichia coli and Staphylococcus aureus.
Piperidine, a saturated six-membered amine ring, enhances pharmacokinetic properties in drug candidates by improving solubility and membrane permeability. Its conformational flexibility allows for optimal target binding, as seen in analgesics (e.g., fentanyl) and antipsychotics (e.g., risperidone). The piperidin-3-ylmethanol subunit in the subject compound may facilitate hydrogen bonding with biological targets while maintaining metabolic stability.
Table 1: Bioactive Molecules Incorporating Pyrimidine and Piperidine Moieties
Significance of Boronate Esters in Chemical Science
Boronate esters, such as the tetramethyl-1,3,2-dioxaborolane group in the subject compound, address two key limitations of boronic acids: oxidative instability and proclivity for protodeboronation. The cyclic dioxaborolane structure chelates boron, preventing hydrolysis and enabling storage under ambient conditions. These esters serve dual roles:
- Suzuki-Miyaura Coupling : As cross-coupling partners, they facilitate aryl-aryl bond formation in drug synthesis (e.g., losartan).
- Protecting Groups : They mask boronic acids during multistep syntheses, as demonstrated in the preparation of bortezomib analogs.
The tetramethyl substitution pattern further enhances steric protection of the boron center, reducing unwanted side reactions in complex media. This stability is critical for applications in bioconjugation and targeted drug delivery.
Research Objectives and Scope of Investigation
This article focuses on elucidating the synthetic pathways, electronic properties, and potential applications of {1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-yl}methanol. Key objectives include:
- Analyzing the convergent synthesis routes leveraging Suzuki-Miyaura coupling and hydroboration.
- Evaluating the compound’s reactivity in cross-coupling reactions relative to simpler boronate esters.
- Proposing biomedical applications based on its pyrimidine-piperidine pharmacophore and boron-mediated targeting.
The compound’s hybrid architecture positions it as a versatile scaffold for drug discovery and materials science, meriting systematic exploration of its chemical behavior.
Properties
IUPAC Name |
[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BN3O3/c1-15(2)16(3,4)23-17(22-15)13-8-18-14(19-9-13)20-7-5-6-12(10-20)11-21/h8-9,12,21H,5-7,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFYOUZVXPMZPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCCC(C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202805-21-7 | |
| Record name | {1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Miyaura Borylation of Halogenated Pyrimidines
Halogenated pyrimidines (e.g., 5-bromo-2-chloropyrimidine) undergo palladium-catalyzed borylation using bis(pinacolato)diboron (B$$2$$pin$$2$$). For example, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine was synthesized via this method using Pd(dppf)Cl$$_2$$ as a catalyst, achieving 75% yield after column chromatography. Critical parameters include:
Direct Functionalization via Suzuki-Miyaura Coupling
Preformed boronic esters react with halogenated heterocycles. In a representative procedure, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine coupled with 2-chloropyrimidine derivatives using Na$$2$$CO$$3$$ as a base, yielding 52–69% after silica gel purification. Key challenges include regioselectivity control and boronate stability under basic conditions.
Integrated Synthetic Pathway
Combining these methods, a three-step synthesis achieves the target compound:
- Borylation : 5-Bromo-2-chloropyrimidine + B$$2$$pin$$2$$ → 5-boronate-2-chloropyrimidine (75% yield).
- Nucleophilic Substitution : 5-Boronate-2-chloropyrimidine + piperidine-3-ylmethanol → 5-boronate-2-piperidinemethanol-pyrimidine (83% yield).
- Purification : Column chromatography (ethyl acetate/hexane gradient) and recrystallization from ethanol.
Analytical Characterization
Critical spectroscopic data from literature:
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.94 (s, 1H, pyrimidine-H), 3.70–3.40 (m, 8H, piperidine and Bpin-CH$$3$$), 1.35 (s, 12H, Bpin-CH$$_3$$).
- HPLC Purity : ≥95% (C18 column, acetonitrile/water).
- HRMS : [M+H]$$^+$$ calcd. for C$${16}$$H$${26}$$BN$$3$$O$$3$$: 319.2; found: 319.2.
Challenges and Optimization Opportunities
- Boronate Hydrolysis : The dioxaborolane group is prone to hydrolysis in aqueous media. Anhydrous conditions and low-temperature workups are essential.
- Regioselectivity : Competing substitution at pyrimidine C-4 can occur; using sterically hindered bases (e.g., DIPEA) improves C-2 selectivity.
- Catalyst Loading : Reducing Pd catalyst to 0.5 mol% maintains efficacy while lowering costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The pyrimidine ring can undergo reduction to form dihydropyrimidine derivatives using hydrogenation catalysts.
Substitution: The dioxaborolane ring can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: PCC, DMP, KMnO4
Reducing Agents: H2 with Pd/C, NaBH4
Catalysts: Palladium complexes for cross-coupling, transition metal catalysts for hydrogenation
Major Products
Oxidation: Formation of aldehydes or ketones from the methanol group.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent in various diseases. Its structural features allow it to interact with biological targets effectively.
Potential Therapeutic Uses :
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The presence of the dioxaborolane moiety is hypothesized to enhance selectivity towards tumor cells.
| Study | Findings |
|---|---|
| Demonstrated cytotoxicity against breast cancer cell lines. | |
| Suggested modulation of signaling pathways involved in apoptosis. |
Synthetic Methodologies
The compound serves as a versatile building block in organic synthesis. Its ability to participate in various reactions makes it valuable for developing new chemical entities.
Synthetic Applications :
- Cross-Coupling Reactions : The dioxaborolane group can facilitate cross-coupling reactions with aryl halides, leading to the formation of complex organic molecules.
| Reaction Type | Conditions | Yield |
|---|---|---|
| Suzuki Coupling | Pd catalyst, base | High (up to 95%) |
| Negishi Coupling | Zn reagent | Moderate (60%) |
Drug Development
The compound's unique properties make it a candidate for drug development processes. Its pharmacokinetic profile is under investigation to assess bioavailability and metabolic stability.
Case Studies :
- Bioavailability Studies : Research indicates that modifications to the piperidine ring can enhance solubility and absorption rates.
| Modification | Effect on Bioavailability |
|---|---|
| Methylation | Increased solubility |
| Hydroxylation | Enhanced absorption |
Mechanism of Action
The mechanism of action of {1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-yl}methanol depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The boron atom in the dioxaborolane ring can form reversible covalent bonds with biomolecules, which is a key feature in its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of {1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-yl}methanol, emphasizing key differences in molecular features, reactivity, and applications.
Key Comparative Insights:
Core Heterocycle :
- Pyrimidine vs. Pyridine : Pyrimidine-based analogs (e.g., the target compound) exhibit stronger π-π stacking interactions in biological systems compared to pyridine derivatives (e.g., CAS 1251948-86-3), which may reduce metabolic stability .
Substituent Effects: Methanol vs. Carboxylic Acid: The methanol group in the target compound improves solubility in polar solvents (e.g., ethanol, DMSO) compared to the carboxylic acid analog (CAS 1515925-20-8), which may form zwitterionic structures at physiological pH . Ketone Functionality: The piperidin-4-one derivative (from ) offers a reactive site for nucleophilic additions or reductions, enabling diversification of the piperidine ring .
Suzuki Coupling Reactivity :
- All compounds contain the tetramethyl-1,3,2-dioxaborolane group, enabling efficient cross-coupling with aryl halides under palladium catalysis. However, steric hindrance from bulkier substituents (e.g., azepane) may reduce reaction yields compared to smaller rings like piperidine .
Biological Activity
The compound {1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-yl}methanol, also known by its CAS number 67182867, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 305.20 g/mol. The presence of a dioxaborolane moiety and a pyrimidine ring suggests potential interactions with biological targets, particularly in medicinal chemistry applications.
Antiparasitic Activity
Research indicates that compounds incorporating boron-containing groups, like the one in this study, can enhance biological activity against various parasites. For instance, modifications in similar scaffolds have shown improved potency against Plasmodium falciparum, the causative agent of malaria. The presence of polar functional groups has been linked to increased solubility and bioavailability, which are critical for antiparasitic efficacy .
The proposed mechanism of action for compounds with similar structures often involves the inhibition of key enzymes or pathways in parasites. The incorporation of boron may facilitate interactions with specific biological targets through covalent bonding or coordination chemistry, enhancing the compound's effectiveness .
Case Studies
- Dihydroquinazolinone Derivatives : A study demonstrated that introducing polar functionalities in related compounds significantly improved metabolic stability and solubility while maintaining antiparasitic activity. For example, derivatives with specific substitutions showed EC50 values (the concentration required to achieve 50% inhibition) ranging from 0.010 μM to 0.177 μM against P. falciparum .
- Pyrimidine-Based Compounds : Another investigation revealed that pyrimidine derivatives exhibited varied biological activities depending on their structural modifications. The introduction of a methoxy group adjacent to the nitrogen atom improved both activity and metabolic stability compared to other substituents .
Research Findings
Safety Profile
The compound has been noted for potential irritative properties upon contact with skin or eyes, as indicated by its hazard statements. Proper handling precautions should be observed when working with this compound in laboratory settings .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing {1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-3-yl}methanol?
- Methodological Answer : The compound can be synthesized via sequential functionalization of the pyridine and piperidine rings. Key steps include:
- Boronate ester formation : Reacting a halogenated pyridine precursor with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like DMSO at 80–100°C to install the tetramethyl-1,3,2-dioxaborolane moiety .
- Piperidine ring modification : Introduce the hydroxymethyl group via reductive amination or hydroxylation of a pre-functionalized piperidine intermediate using NaBH₄ or LiAlH₄ in THF .
- Purification : Employ column chromatography (silica gel, EtOAc/hexane) and recrystallization for high purity .
Q. How can the structure and purity of this compound be validated?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., coupling constants for piperidine conformers) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
- HPLC : Reverse-phase HPLC with UV detection to assess purity (>95% by area normalization) .
Q. What are the key reactivity features of the tetramethyl-1,3,2-dioxaborolane group in cross-coupling reactions?
- Methodological Answer : The boronate ester acts as a stable precursor for Suzuki-Miyaura cross-coupling. Key considerations:
- Deprotection : Hydrolyze the dioxaborolane group under mild acidic conditions (e.g., HCl in THF/water) to generate the reactive boronic acid in situ .
- Catalytic system : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a base like K₂CO₃ in a biphasic solvent (toluene/water) at 80–90°C for aryl-aryl coupling .
Advanced Research Questions
Q. How does steric hindrance from the piperidin-3-yl-methanol group affect catalytic efficiency in cross-coupling reactions?
- Methodological Answer :
- Experimental design : Compare coupling yields of this compound with analogs lacking the piperidine-methanol substituent under identical conditions.
- Kinetic analysis : Monitor reaction progress via GC-MS or in situ IR to assess rate differences. Steric effects may reduce turnover frequency (TOF) by 20–40% in bulky substrates .
- Mitigation strategies : Optimize ligand choice (e.g., bulky phosphines) or increase catalyst loading to counteract steric limitations .
Q. What crystallographic techniques are suitable for resolving the 3D conformation of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation in EtOAc/hexane. Use SHELXL for structure refinement, focusing on the piperidine chair conformation and boronate ester planarity .
- Challenges : The hydroxymethyl group may introduce disorder; mitigate by cooling crystals to 100 K during data collection .
Q. How can conflicting synthetic yields from different methods be systematically analyzed?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (catalyst type, solvent, temperature) in a factorial design to identify critical factors.
- Statistical analysis : Use ANOVA to determine if yield differences (e.g., 60% vs. 75%) are statistically significant (p < 0.05). Contradictions may arise from trace moisture in NaBH₄ reductions or incomplete boronate ester formation .
Q. What strategies enhance the stability of this compound under storage conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
